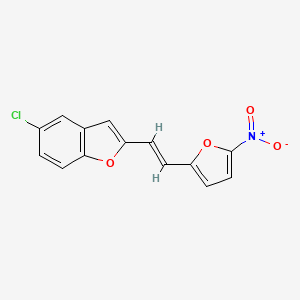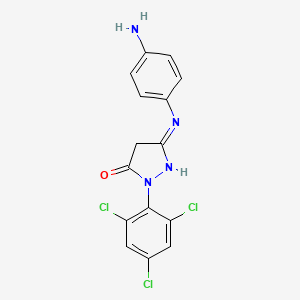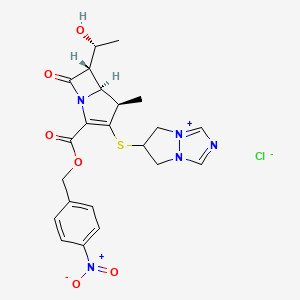
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a pyrrolidine ring attached to a prop-1-en-1-yl group, which is further connected to an isoxazole ring. The (E) designation indicates the trans configuration of the double bond in the prop-1-en-1-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole typically involves the following steps:
Formation of the Pyrrolidine Derivative: The starting material, pyrrolidine, undergoes a reaction with an appropriate aldehyde or ketone to form the corresponding pyrrolidine derivative.
Formation of the Isoxazole Ring: The pyrrolidine derivative is then reacted with hydroxylamine to form an oxime, which undergoes cyclization to form the isoxazole ring.
Formation of the Prop-1-en-1-yl Group: The final step involves the formation of the prop-1-en-1-yl group through a Wittig reaction or similar method, ensuring the (E) configuration of the double bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles or pyrrolidines.
Applications De Recherche Scientifique
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole: Lacks the (E) configuration.
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)oxazole: Contains an oxazole ring instead of an isoxazole ring.
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)thiazole: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is unique due to its specific configuration and the presence of both the pyrrolidine and isoxazole rings. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
5-[(E)-3-pyrrolidin-2-ylprop-1-enyl]-1,2-oxazole |
InChI |
InChI=1S/C10H14N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h1,5-6,8-9,11H,2-4,7H2/b5-1+ |
Clé InChI |
YPOYUJMQUTVOQV-ORCRQEGFSA-N |
SMILES isomérique |
C1CC(NC1)C/C=C/C2=CC=NO2 |
SMILES canonique |
C1CC(NC1)CC=CC2=CC=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)



![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)



